2-Methyl-5-acetoxypyridine
Overview
Description
. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-acetoxypyridine can be achieved through several methods. One common approach involves the acetylation of 2-methyl-5-hydroxypyridine using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound often involves the same acetylation process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-acetoxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-5-pyridinecarboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 2-methyl-5-hydroxypyridine using reducing agents like lithium aluminum hydride.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: 2-Methyl-5-pyridinecarboxylic acid.
Reduction: 2-Methyl-5-hydroxypyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-acetoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyridine derivatives and other heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials, such as resins and polymers.
Mechanism of Action
The mechanism of action of 2-Methyl-5-acetoxypyridine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, its derivatives may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
2-Methyl-5-hydroxypyridine: A precursor in the synthesis of 2-Methyl-5-acetoxypyridine.
2-Methyl-5-ethylpyridine: Another pyridine derivative with different functional groups and applications.
2-Methyl-5-vinylpyridine: Used in the production of resins and polymers.
Uniqueness: this compound is unique due to its acetoxy functional group, which imparts distinct chemical reactivity and properties. This makes it a valuable intermediate in the synthesis of various compounds and enhances its versatility in different applications .
Properties
IUPAC Name |
(6-methylpyridin-3-yl) acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-8(5-9-6)11-7(2)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLRJJLUBRXUPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30334587 | |
Record name | 2-Methyl-5-acetoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4842-89-1 | |
Record name | 3-Pyridinol, 6-methyl-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4842-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-acetoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30334587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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